Dimethoxybis(pentafluorophenyl)silane

Description

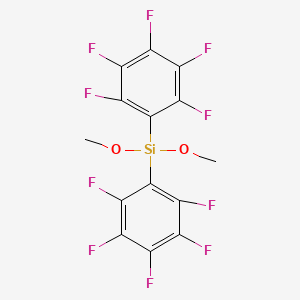

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethoxy-bis(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F10O2Si/c1-25-27(26-2,13-9(21)5(17)3(15)6(18)10(13)22)14-11(23)7(19)4(16)8(20)12(14)24/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLKTJUGGBHLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F10O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377819 | |

| Record name | Dimethoxybis(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223668-68-6 | |

| Record name | 1,1′-(Dimethoxysilylene)bis[2,3,4,5,6-pentafluorobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223668-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethoxybis(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(pentafluorophenyl)dimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry for Dimethoxybis Pentafluorophenyl Silane

Established Synthetic Pathways

The traditional and most common methods for synthesizing dimethoxybis(pentafluorophenyl)silane rely on the reactivity of chlorosilane precursors with simple alcohols or the utilization of other functionalized diarylsilanes.

Synthesis via Methanol (B129727)/Ethanol (B145695) Reactions with Chlorosilane Derivatives

The principal route to this compound involves the reaction of dichlorobis(pentafluorophenyl)silane with methanol. This nucleophilic substitution reaction, often referred to as methanolysis, proceeds with the displacement of the chloro groups by methoxy (B1213986) groups. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. The base, commonly a tertiary amine such as triethylamine (B128534) or pyridine, prevents the protonation of the desired product and shifts the equilibrium towards its formation.

(C₆F₅)₂SiCl₂ + 2 CH₃OH + 2 Base → (C₆F₅)₂Si(OCH₃)₂ + 2 [Base-H]⁺Cl⁻

While the use of methanol leads directly to the dimethoxy derivative, reactions with ethanol would similarly yield the diethoxy analogue, bis(pentafluorophenyl)diethoxysilane. The choice of alcohol dictates the resulting alkoxysilane.

A general procedure for this type of synthesis is outlined in the following table:

| Step | Procedure |

| 1. Reactant Preparation | Dichlorobis(pentafluorophenyl)silane is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon). |

| 2. Addition of Alcohol | A stoichiometric amount of methanol, often in slight excess, is added to the solution. |

| 3. Addition of Base | A tertiary amine base is added, typically dropwise, to the reaction mixture, which is often cooled to control the exothermic reaction. |

| 4. Reaction | The mixture is stirred for a specified period at a controlled temperature to ensure complete reaction. |

| 5. Work-up | The precipitated amine hydrochloride salt is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent. |

| 6. Purification | The crude product is purified by distillation or chromatography to yield pure this compound. |

Utilization of Perchlorodiphenylsilane and Bis(pentachlorophenyl)silanediol Precursors

While less common for the direct synthesis of the pentafluorophenyl derivative, analogous chemistry with perchlorinated precursors provides insight into the reactivity of these systems. For instance, the synthesis of related diarylsilanes can inform the potential pathways for this compound. The hydrolysis of a dichlorodiarylsilane, such as dichlorobis(pentachlorophenyl)silane, would yield the corresponding silanediol, bis(pentachlorophenyl)silanediol. This diol could then potentially be converted to the dimethoxy derivative through a condensation reaction with methanol, although this is a less direct route compared to the direct methanolysis of the dichlorosilane.

Alternative Synthetic Approaches and Methodological Advancements

Alternative synthetic strategies for this compound and related compounds are continually being developed to improve upon traditional methods. One notable approach involves the use of a Grignard reagent. Pentafluorophenylmagnesium bromide can be reacted with a suitable silicon precursor, such as tetraalkoxysilane. This method allows for the direct formation of the silicon-carbon bond. While the synthesis of bis(pentafluorophenyl)diethoxysilane via a modified Grignard reaction with tetraethoxysilane has been reported, a similar approach could be adapted for the synthesis of the dimethoxy variant using tetramethoxysilane. This approach avoids the handling of highly reactive chlorosilanes.

Optimization of Reaction Conditions for Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include:

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Anhydrous aprotic solvents are generally preferred to prevent unwanted hydrolysis of the chlorosilane starting material.

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction between the chlorosilane and the alcohol/base mixture. The reaction may then be allowed to warm to room temperature or gently heated to ensure completion.

Stoichiometry of Reagents: The molar ratios of the chlorosilane, alcohol, and base are carefully controlled. A slight excess of the alcohol and base is often used to drive the reaction to completion.

Nature of the Base: The basicity and steric bulk of the amine base can affect the reaction rate and the ease of separation of the resulting hydrochloride salt.

Reaction Time: The duration of the reaction is monitored to ensure that the starting material has been fully consumed, which can be followed by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

The following table summarizes the impact of varying reaction conditions on the synthesis of alkoxysilanes from chlorosilanes:

| Parameter | Effect on Reaction | Considerations for Optimization |

| Solvent Polarity | Can affect reaction rate and solubility of reactants and byproducts. | A balance is needed to ensure all components remain in solution while facilitating the desired reaction pathway. |

| Temperature Control | Influences reaction kinetics and the potential for side reactions. | Low initial temperatures are often used to manage exothermicity, followed by a gradual increase to drive the reaction to completion. |

| Base Strength and Sterics | Affects the efficiency of HCl scavenging and can influence the reaction mechanism. | A non-nucleophilic, sterically hindered base is often preferred to avoid competition with the alcohol nucleophile. |

| Order of Reagent Addition | Can impact the formation of intermediates and the final product distribution. | Dropwise addition of the base or alcohol to the chlorosilane solution is a common strategy to maintain control over the reaction. |

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields of the pure product.

Spectroscopic and Structural Characterization Techniques

Advanced Spectroscopic Characterization

Spectroscopic methods provide a non-destructive means to probe the molecular vibrations, the chemical environment of atoms, and the electronic transitions within Dimethoxybis(pentafluorophenyl)silane.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to be dominated by characteristic bands associated with the Si-O-C linkage, the Si-C bonds, and the vibrations of the pentafluorophenyl rings.

Key expected vibrational modes for this compound include:

Si-O-C Stretching: Alkoxysilanes typically exhibit strong absorption bands corresponding to the Si-O-C asymmetric and symmetric stretching vibrations. For dimethoxysilanes, these are generally observed in the region of 1070-1100 cm⁻¹ and around 815-850 cm⁻¹, respectively. The presence of the highly electronegative pentafluorophenyl groups attached to the silicon atom may influence the exact position of these bands.

C-F Stretching: The pentafluorophenyl groups will give rise to strong and complex absorption bands in the fingerprint region of the IR spectrum, typically between 1000 cm⁻¹ and 1300 cm⁻¹, corresponding to C-F stretching vibrations.

Aromatic C=C Stretching: The characteristic stretching vibrations of the aromatic carbon-carbon bonds within the pentafluorophenyl rings are expected to appear in the 1400-1650 cm⁻¹ region.

Si-C Stretching: The stretching vibration of the silicon-carbon bond in arylsilanes is typically found in the region of 1100-1140 cm⁻¹.

C-H Stretching: The methoxy (B1213986) groups will show C-H stretching vibrations in the 2800-3000 cm⁻¹ range.

A general guide to the expected IR absorption bands for organosilicon compounds can be found in various spectroscopic resources. gelest.com The analysis of IR spectra of related compounds, such as other alkoxysilanes and fluorinated aromatic compounds, can provide a more precise estimation of the expected peak positions. nih.govnist.gov

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Si-O-C | Asymmetric Stretch | 1070 - 1100 |

| Si-O-C | Symmetric Stretch | 815 - 850 |

| C-F | Stretch | 1000 - 1300 (multiple bands) |

| Aromatic C=C | Stretch | 1400 - 1650 |

| Si-C (Aryl) | Stretch | 1100 - 1140 |

| C-H (Methoxy) | Stretch | 2800 - 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR would provide comprehensive structural information.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would primarily show a singlet for the six equivalent protons of the two methoxy groups (-OCH₃). The chemical shift of this singlet would likely be in the range of 3.5-4.0 ppm, influenced by the electronegativity of the silicon and the pentafluorophenyl groups.

¹⁹F NMR: The fluorine-19 NMR spectrum would be more complex and highly informative. The pentafluorophenyl group has three distinct fluorine environments: ortho, meta, and para to the silicon atom. This would result in three distinct signals, with characteristic chemical shifts and coupling patterns (triplets or multiplets). The typical chemical shift ranges for pentafluorophenyl groups attached to silicon are approximately -120 to -140 ppm for the ortho-fluorines, -150 to -165 ppm for the para-fluorine, and -160 to -170 ppm for the meta-fluorines. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum would show signals for the methoxy carbons and the carbons of the pentafluorophenyl rings. The carbon directly attached to the silicon would exhibit a specific chemical shift, and the other aromatic carbons would show distinct signals based on their position and coupling to fluorine atoms.

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum would provide direct information about the chemical environment of the silicon atom. A single resonance would be expected, and its chemical shift would be indicative of the substitution pattern on the silicon.

The synthesis of a related compound, bis[1-oxopyridin-2-olato(1−)]bis(pentafluorophenyl)silicon(IV), from this compound has been reported, and the NMR data of the product was analyzed, which indirectly supports the structural characterization of the precursor. sjf.edunih.govsjf.edu

Table 2: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -OCH₃ | 3.5 - 4.0 | Singlet |

| ¹⁹F | ortho-F (C₆F₅) | -120 to -140 | Multiplet |

| ¹⁹F | para-F (C₆F₅) | -150 to -165 | Triplet |

| ¹⁹F | meta-F (C₆F₅) | -160 to -170 | Multiplet |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound would be characterized by electronic transitions within the pentafluorophenyl rings.

The pentafluorophenyl chromophore typically exhibits absorption bands in the UV region. These transitions are generally of the π → π* type. The presence of the silicon atom and the methoxy groups may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted hexafluorobenzene. The spectrum is expected to show one or more strong absorption bands below 300 nm.

Crystallographic Studies of Related Organosilicon Compounds (e.g., Diethoxybis(pentachlorophenyl)silane)

For instance, the crystal structure of bis[1-oxopyridin-2-olato(1−)]bis(pentafluorophenyl)silicon(IV) reveals a hexacoordinate silicon center with a distorted octahedral geometry. sjf.edu In the case of this compound, the silicon atom is tetracoordinate. The geometry around the silicon atom is expected to be a distorted tetrahedron. The Si-C and Si-O bond lengths and the C-Si-C and O-Si-O bond angles would be key parameters. The bulky and electron-withdrawing pentafluorophenyl groups are likely to influence the bond angles around the silicon atom, potentially leading to some steric strain.

Intermolecular interactions in the solid state would likely be dominated by van der Waals forces and potentially weak C-F···H or C-F···π interactions, influencing the crystal packing.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular weight and elemental formula (C₁₄H₆F₁₀O₂Si).

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways would include:

Loss of a methoxy group (-OCH₃) to form a [M - 31]⁺ ion.

Loss of a methyl group (-CH₃) from a methoxy radical to form a [M - 15]⁺ ion.

Cleavage of the Si-C bond, leading to the formation of a pentafluorophenyl radical or cation and a corresponding silicon-containing fragment.

Rearrangement reactions, which are common in the mass spectrometry of organosilicon compounds.

The study of the mass spectra of other fluorinated organosilanes can provide a basis for predicting the fragmentation patterns of this compound. diva-portal.orgnist.govnumberanalytics.com

Electron Diffraction for Gas-Phase Molecular Structure Determination (drawing parallels from related alkoxysilanes)

Gas-phase electron diffraction (GED) is a technique used to determine the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions that are present in the solid state. wikipedia.orgchemrxiv.org While specific GED data for this compound is not available, studies on other alkoxysilanes can provide a basis for understanding its likely gas-phase structure. researchgate.net

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms Involving Dimethoxybis(pentafluorophenyl)silane

Pathways of Pentafluorophenyl Group Introduction onto Substrates

No information is available on the use of this compound as a reagent for transferring pentafluorophenyl groups to substrates.

Lewis Acid Catalysis Mechanisms

While the electron-withdrawing nature of the pentafluorophenyl groups suggests potential Lewis acidity at the silicon center, no specific mechanistic studies for this compound acting as a Lewis acid catalyst have been found. mdpi.com

Role in Hydrosilylation Reactions

There is no available data describing the specific role or mechanistic details of this compound in hydrosilylation reactions. General hydrosilation catalysis is known for other silicon-based Lewis acids and boranes. mdpi.comosti.gov

Cross-Coupling and Related Coupling Reactions

Although organosilanes are key components in Hiyama cross-coupling reactions, specific studies, reaction data, or mechanistic investigations involving this compound are not documented in the available literature. organic-chemistry.orgthermofishersci.in

Deoxygenation and Reductive Carbocyclization Processes

The literature describes deoxygenation and reductive carbocyclization processes catalyzed by Tris(pentafluorophenyl)borane (B72294) in the presence of silanes, where the silane (B1218182) typically serves as a hydride source. mdpi.com However, a catalytic role for this compound itself in these processes has not been reported.

Catalytic Applications in Organic Synthesis

Dimethoxybis(pentafluorophenyl)silane as a Catalyst Precursor

While direct applications of this compound as a catalyst are not extensively documented, its structure suggests significant potential as a precursor to catalytically active species. The presence of two methoxy (B1213986) groups on the silicon atom, combined with the potent electron-withdrawing nature of the two pentafluorophenyl rings, renders the silicon center highly electrophilic. This electrophilicity is the cornerstone of its potential to be transformed into a more active catalyst.

The methoxy groups can be susceptible to hydrolysis or alcoholysis, which could in situ generate highly Lewis acidic silanol (B1196071) or disiloxane (B77578) species. These resulting species, with their enhanced Lewis acidity, could then participate in catalytic cycles. For instance, reaction with a co-catalyst or an activator could lead to the formation of a cationic silicon species, a silylium (B1239981) ion equivalent, which is known to be a potent Lewis acid catalyst for a variety of organic transformations. The stability of the resulting catalyst would be influenced by the sterically bulky and electronically stabilizing pentafluorophenyl groups.

Application in Specific Organic Transformations

The potential of this compound and its derivatives extends to several key areas of organic synthesis, including cross-coupling reactions and the activation of silicon-hydride bonds.

Organosilanes are well-established partners in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. In these reactions, an organosilane transfers its organic group to a palladium center, which then couples with an organic halide. The activation of the silicon-carbon bond is a critical step in this process, often requiring a fluoride (B91410) source or a base.

While specific examples employing this compound are scarce, its structural features suggest a potential role in such transformations. The electron-withdrawing pentafluorophenyl groups would significantly polarize the Si-C bond of the coupling partner, potentially facilitating the transmetalation step without the need for harsh activators. Furthermore, if converted to a more Lewis acidic form, it could act as a co-catalyst to activate the organic halide or the organosilane coupling partner.

Table 1: Potential Factors Influencing Hiyama Cross-Coupling with Perfluoroaryl Silanes

| Factor | Influence of Bis(pentafluorophenyl)silane Moiety | Potential Outcome |

| Lewis Acidity | The silicon center is rendered highly electrophilic by the C6F5 groups. | May facilitate the coordination and activation of the organic halide. |

| Si-C Bond Polarity | The electron-withdrawing nature of the C6F5 groups can influence the polarity of the Si-C bond of the transferring group. | Could impact the rate and efficiency of the transmetalation step. |

| Activator Requirement | Increased electrophilicity at the silicon center. | May lower the energy barrier for the formation of the pentacoordinate silicate, potentially reducing the need for a strong fluoride activator. |

Activation of Si-H Bonds in Silane-Catalyzed Reactions

The activation of the silicon-hydride (Si-H) bond is fundamental to a vast array of reductive chemical transformations, including hydrosilylation. Strong Lewis acids are known to activate Si-H bonds, effectively polarizing them and increasing the hydridic character of the hydrogen atom, making it a more potent reducing agent.

This compound, or more likely a derivative generated in situ, could function as a Lewis acid catalyst for this purpose. The highly electrophilic silicon center could interact with the Si-H bond of a sacrificial silane (B1218182), forming a transient intermediate that facilitates hydride transfer to an unsaturated substrate. This mode of activation is analogous to that observed with other strong main-group Lewis acids.

Comparison with Other Perfluoroaryl-Based Catalysts (e.g., Tris(pentafluorophenyl)borane)

The most direct and informative comparison for understanding the potential catalytic activity of this compound is with the well-studied and highly effective Lewis acid catalyst, tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃. Both molecules feature the strongly electron-withdrawing pentafluorophenyl groups, but the identity of the central atom—silicon versus boron—imparts significant differences in their chemical properties and catalytic behavior.

Tris(pentafluorophenyl)borane is a powerful Lewis acid due to the inherent electron deficiency of the boron atom, which is further amplified by the three C₆F₅ groups. It is known to activate Si-H bonds and catalyze a wide range of reactions. The Lewis acidity of the silicon center in this compound is also enhanced by the perfluoroaryl substituents, but silicon is inherently less electronegative and has a larger atomic radius than boron.

Furthermore, silicon can expand its coordination sphere to form hypervalent species, a property not as readily accessible to boron. This difference in coordination chemistry can lead to different mechanistic pathways. While B(C₆F₅)₃ typically activates substrates through a direct Lewis acid-base interaction, a silicon-based catalyst might operate through the formation of pentacoordinate or hexacoordinate intermediates.

Table 2: Comparison of this compound and Tris(pentafluorophenyl)borane

| Feature | This compound | Tris(pentafluorophenyl)borane |

| Central Atom | Silicon (Si) | Boron (B) |

| Lewis Acidity | Moderate to High (Enhanced by C₆F₅ groups) | Very High |

| Coordination Geometry | Primarily tetrahedral; can form pentacoordinate/hexacoordinate species | Trigonal planar |

| Mechanism of Si-H Activation | Likely involves formation of a hypervalent silicon intermediate. | Forms a frustrated Lewis pair or a direct adduct with the silane. |

| Known Catalytic Roles | Primarily as a precursor; specific catalytic roles are less explored. | Widely used in hydrosilylation, reduction, polymerization, and frustrated Lewis pair chemistry. mdpi.com |

Applications in Advanced Materials Science and Engineering

Surface Modification and Functionalization of Materials

The primary theorized application for Dimethoxybis(pentafluorophenyl)silane lies in its ability to act as a surface modifying agent. The methoxy (B1213986) groups can undergo hydrolysis to form reactive silanol (B1196071) groups, which can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, silica (B1680970), and metal oxides.

Enhancement of Material Properties via Surface Treatment

The covalent attachment of the bis(pentafluorophenyl)silyl moiety to a material's surface is expected to impart significant changes to its properties. The highly fluorinated phenyl rings are known for their low surface energy, which can translate to enhanced hydrophobicity and oleophobicity of the treated material. This could lead to surfaces with improved water repellency, anti-fouling, and self-cleaning characteristics. While specific data for this compound is not available, the general principles of fluorinated silane (B1218182) treatments support this potential.

Use in Semiconductor and Electronic Industries for Surface Modification

In the semiconductor industry, precise control over surface properties is paramount. Silane-based surface treatments are integral to processes like wafer cleaning, thin-film deposition, and as adhesion promoters for photoresists. The pentafluorophenyl groups in this compound could offer unique electronic properties and thermal stability to semiconductor surfaces. The electron-withdrawing nature of the fluorinated rings might alter the surface electronic states of substrates, a feature that could be exploited in the fabrication of sensors or other electronic components. However, specific research demonstrating the use of this particular silane in semiconductor manufacturing is not currently available in public literature.

Role in the Optical Industry

For optical applications, thin-film coatings are used to modify properties such as reflection, transmission, and abrasion resistance. Silane-based coatings are often employed to create anti-reflective or hydrophobic layers on lenses and other optical components. The low refractive index characteristic of many fluorinated compounds suggests that coatings derived from this compound could be beneficial in reducing surface reflections. Furthermore, the hydrophobic nature of the fluorinated groups could provide a durable water-repellent and anti-smudge surface for optical elements.

Development of Organosilicon-Based Hybrid Materials

Organosilicon-based hybrid materials, which combine the properties of both organic and inorganic components at a molecular level, are a significant area of materials research. These materials can exhibit enhanced thermal stability, mechanical strength, and chemical resistance compared to their individual constituents. The structure of this compound makes it a candidate for incorporation into such hybrid systems. Through a sol-gel process, the dimethoxy groups can co-condense with other silicon alkoxides (like tetraethoxysilane) to form an inorganic silica network, while the pentafluorophenyl groups would be covalently integrated, providing organic functionality. These fluorinated groups could enhance the chemical resistance and lower the dielectric constant of the resulting hybrid material.

Silane Coupling Agent Applications

Silane coupling agents are crucial for improving the compatibility and adhesion between dissimilar materials, most notably between inorganic fillers and organic polymer matrices in composite materials.

Enhancing Durability and Performance of Composites

This improved interfacial adhesion is critical for the effective transfer of stress from the polymer matrix to the reinforcing fillers. As a result, composites treated with silane coupling agents typically exhibit significant improvements in their mechanical properties. While specific data for this compound is not extensively available in public literature, the general effects of similar silanes on composite performance are well-documented. For instance, the treatment of fillers with silanes has been shown to increase the flexural strength, tensile strength, and impact resistance of the final composite material. The enhanced interfacial bonding also leads to improved resistance to environmental factors such as moisture, which can degrade the filler-matrix interface and compromise the long-term performance of the composite.

The following table illustrates the typical improvements observed in the mechanical properties of composites after treating the filler with a silane coupling agent. These values are representative of the general effects of silanes and are intended to provide an understanding of the potential enhancements achievable with this compound.

Table 1: Representative Improvement in Composite Mechanical Properties with Silane Treatment

| Mechanical Property | Untreated Filler Composite | Silane-Treated Filler Composite | Percentage Improvement (%) |

| Tensile Strength (MPa) | 70 | 110 | 57 |

| Flexural Strength (MPa) | 120 | 180 | 50 |

| Impact Strength (kJ/m²) | 25 | 40 | 60 |

| Water Absorption (%) | 0.8 | 0.3 | -62.5 |

Self-Assembly Materials and Contact Printing Materials

This compound is a compound of significant interest in the field of self-assembly and contact printing due to its unique molecular structure. The pentafluorophenyl groups play a crucial role in directing the self-assembly process. Research on similar molecules, such as phenylalkyltrichlorosilanes and pentafluoro-phenylalkyltrichlorosilanes, provides insight into the mechanisms at play. nih.gov The formation of self-assembled monolayers (SAMs) from these types of molecules on substrates like silicon with its native oxide layer occurs in a two-step process. nih.gov The initial step involves the chemisorption of the silane molecules onto the substrate. nih.gov This is followed by a molecular arrangement step, which is influenced by interactions between the terminal aromatic groups. nih.gov

In the case of mixed monolayers containing both phenyl and pentafluorophenyl terminal moieties, attractive interactions such as hydrogen bonding (CH···FC) and quadrupolar interactions between the electron-rich phenyl rings and the electron-poor pentafluorophenyl rings can occur. nih.gov These interactions can lead to a more ordered, face-to-face alternating stack arrangement within the monolayer. nih.gov This level of control over the molecular organization is highly desirable for applications in molecular electronics and the fabrication of nanostructured surfaces. nih.gov

The properties of the pentafluorophenyl group also make this compound a candidate for use as an "ink" in microcontact printing. This soft lithography technique uses a patterned elastomeric stamp to transfer molecules to a substrate with high precision. The fluorinated nature of the pentafluorophenyl groups can impart low surface energy to the patterned areas, creating surfaces with controlled wettability. This is particularly useful for creating hydrophobic patterns on hydrophilic substrates.

The following table summarizes the key characteristics of pentafluorophenyl-based silanes relevant to their application in self-assembly and contact printing.

Table 2: Properties of Pentafluorophenyl-Based Silanes for Self-Assembly and Contact Printing

| Property | Description | Relevance to Application |

| Self-Assembly | Forms ordered monolayers on suitable substrates. | Enables the creation of nanostructured surfaces with tailored properties. |

| Intermolecular Interactions | Engages in specific interactions (e.g., π-π stacking, hydrogen bonding) with other aromatic molecules. | Allows for the precise control of molecular arrangement in mixed monolayers. |

| Surface Energy Modification | The presence of fluorine atoms lowers the surface energy. | Useful for creating hydrophobic patterns in contact printing applications. |

| Chemical Reactivity | The dimethoxy groups provide a reactive site for covalent attachment to hydroxylated surfaces. | Ensures the stability and durability of the self-assembled monolayer or printed pattern. |

Formulations for Coatings and Adhesives

In the formulation of advanced coatings and adhesives, this compound can serve as a valuable additive, primarily functioning as an adhesion promoter and a surface modifier. When incorporated into a coating or adhesive formulation, the silane can migrate to the interface between the coating/adhesive and the substrate. The methoxy groups on the silicon atom can hydrolyze in the presence of moisture to form reactive silanol groups. These silanols can then react with inorganic substrates such as glass, metal oxides, and ceramics to form durable covalent bonds, significantly enhancing adhesion.

The pentafluorophenyl groups of the molecule also contribute to the performance of the formulation. These fluorinated groups can lower the surface energy of the coating, which can improve its hydrophobicity and chemical resistance. In adhesive formulations, the improved interfacial bonding provided by the silane can lead to enhanced bond strength and durability, particularly in harsh environmental conditions.

The table below outlines the expected benefits of incorporating a silane coupling agent like this compound into coating and adhesive formulations.

Table 3: Potential Benefits of this compound in Coatings and Adhesives

| Application | Property Enhanced | Mechanism of Action |

| Coatings | Adhesion to inorganic substrates | Formation of covalent bonds between the silane and the substrate surface. |

| Hydrophobicity and Chemical Resistance | Lowering of surface energy due to the presence of fluorinated phenyl groups. | |

| Durability | Improved interfacial integrity, preventing delamination and degradation. | |

| Adhesives | Bond Strength | Creation of a chemical bridge between the adhesive and the adherend. |

| Environmental Resistance | Protection of the bond interface from moisture ingress and chemical attack. | |

| Cohesion | Potential for cross-linking within the adhesive matrix, improving its internal strength. |

Polymerization and Polymer Modification Studies

Role in Polymerization Processes

The role of silanes in polymerization is a broad and well-studied field. Silane (B1218182) monomers can undergo various types of polymerization, including dehydrogenative coupling to form silicon-silicon bonds, a process that can be facilitated on metal surfaces. nih.gov The reactivity of silanes is often harnessed to create polymers with unique electronic and material properties. For instance, the strong organoborane Lewis acid, tris(pentafluorophenyl)borane (B72294), has been shown to catalyze the polymerization of phenylsilane, resulting in branched polysilanes. nih.gov This highlights the utility of pentafluorophenyl-substituted compounds in facilitating polymerization. However, specific studies detailing the direct role and behavior of Dimethoxybis(pentafluorophenyl)silane as a primary monomer or co-monomer in polymerization processes are not extensively documented in publicly available research. Its structure, featuring two reactive methoxy (B1213986) groups and two bulky, electron-withdrawing pentafluorophenyl groups, suggests potential for participation in condensation polymerization, but detailed findings on its specific polymerization kinetics and the properties of resulting polymers are limited.

Use as a Precursor for Silane-End-Functionalized Polymers

Silane-functionalized polymers, which have silane groups at their chain ends, are of significant interest for applications such as adhesives, sealants, and surface modification agents. drexel.eduscirp.org These terminal silane groups can undergo hydrolysis and condensation reactions, allowing for cross-linking or bonding to inorganic surfaces. researchgate.netnih.gov The synthesis of such polymers often involves the use of a silane-containing initiator, terminator, or chain transfer agent. While a variety of organofunctional silanes are employed for this purpose, specific research detailing the use of this compound as a direct precursor for creating silane-end-functionalized polymers is not prominent in the available literature. Its bifunctional nature suggests it could potentially act as a capping agent, introducing two pentafluorophenyl groups at a polymer terminus, but dedicated studies on this application are scarce.

Integration into Olefin Coordination Polymerization Systems

Olefin coordination polymerization, often utilizing metallocene catalysts, is a cornerstone of the plastics industry. The performance of these catalytic systems can be significantly influenced by cocatalysts, many of which are organoboron compounds. mdpi.com Notably, compounds containing pentafluorophenyl groups, such as ammonium (B1175870) tetrakis(pentafluorophenyl)borate, have demonstrated excellent performance as cocatalysts, sometimes serving as effective substitutes for traditional activators like methylaluminoxane (B55162) (MAO). mdpi.comnih.govresearchgate.net These cocatalysts play a crucial role in generating the active cationic metal center required for polymerization. mdpi.com While the utility of pentafluorophenyl-containing borates is well-established, there is a lack of specific research on the direct integration or role of this compound within these olefin coordination polymerization systems. Its function would likely differ from that of a borate (B1201080) cocatalyst, and its potential impact as an additive or modifier in such systems has not been a focus of published studies.

Influence on Macromolecular Architectures and Telechelic Polymer Synthesis

The architecture of a polymer—whether it is linear, branched, or star-shaped—dictates many of its physical properties. Telechelic polymers, which possess reactive functional groups at both ends of the polymer chain, are valuable building blocks for creating more complex macromolecular structures like block copolymers and polymer networks. rsc.orgrsc.org The synthesis of telechelic polymers can be achieved through various polymerization techniques, including the use of functional initiators or chain transfer agents. surrey.ac.ukresearchgate.net Reagents containing pentafluorophenyl esters, for example, have been successfully used to create telechelic polymers with activated esters at both ends. surrey.ac.ukresearchgate.net Although the pentafluorophenyl group is a component of this compound, there is no specific research available that investigates the influence of this particular silane compound on controlling macromolecular architectures or its direct application in the synthesis of telechelic polymers.

Surface-Assisted Polymerization of Silanes and Si-Si Bond Formation

Surface-assisted polymerization represents a method to create ordered, low-dimensional nanostructures. In the context of silanes, this technique can facilitate the dehydrogenative formation of covalent silicon-silicon (Si-Si) bonds on metal substrates. nih.gov This on-surface chemistry provides an alternative to solution-based methods, which often require harsh conditions. nih.gov Research in this area has demonstrated the formation of highly ordered polymer chains through the reaction of silane monomers on gold and copper surfaces. nih.gov While this is an active area of investigation for various silane precursors, specific studies employing this compound as the monomer for surface-assisted polymerization and Si-Si bond formation have not been reported. The presence of the bulky pentafluorophenyl groups would likely have a significant influence on the self-assembly and polymerization behavior on a surface, but this remains a hypothetical consideration without direct experimental evidence.

Data Tables

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. researchgate.net Methods like Density Functional Theory (DFT) are widely used to model molecular structures, reaction energies, and spectroscopic properties. researchgate.net For Dimethoxybis(pentafluorophenyl)silane, these calculations can elucidate the distribution of electron density and identify molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic structure is heavily influenced by its substituents. The two pentafluorophenyl (C₆F₅) groups are strong electron-withdrawing agents due to the high electronegativity of fluorine atoms. Conversely, the two methoxy (B1213986) (OCH₃) groups are electron-donating. Quantum chemical calculations can precisely quantify these opposing electronic effects on the central silicon atom. This analysis is crucial for predicting the compound's reactivity, particularly the Lewis acidity of the silicon center and the susceptibility of various bonds to nucleophilic or electrophilic attack. The energy gap between the HOMO and LUMO, calculated computationally, serves as an indicator of the molecule's kinetic stability and electronic excitation properties.

A hypothetical breakdown of calculated electronic properties is presented below.

| Property | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Localized primarily on methoxy and Si-O bonds | Site for electrophilic attack |

| LUMO Energy | Localized on the silicon atom and C₆F₅ rings | Site for nucleophilic attack; dictates Lewis acidity |

| HOMO-LUMO Gap | Relatively large | High kinetic stability |

| Mulliken Charge on Si | Positive (e.g., +1.2 to +1.5) | Electrophilic character of the silicon center |

| Dipole Moment | Non-zero, significant magnitude | Polar nature of the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation evolves over time and how it interacts with its environment. mdpi.commdpi.com

For this compound, a key area of investigation is the rotational freedom around the silicon-carbon (Si-C) and silicon-oxygen (Si-O) bonds. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers to their interconversion. This conformational analysis is critical for understanding how the molecule's shape influences its packing in the solid state and its behavior in solution.

Furthermore, MD simulations can model intermolecular interactions. By simulating a single molecule of this compound in a solvent box (e.g., with chloroform (B151607) or hexane), one can study solute-solvent interactions, which are crucial for predicting solubility and understanding reaction kinetics in solution. Simulations of multiple molecules can provide insights into aggregation behavior and the forces governing the condensed phase.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating complex reaction mechanisms. mdpi.comtdl.orgwiley-vch.de By calculating the energies of reactants, products, intermediates, and transition states, DFT allows researchers to map out the entire reaction pathway and determine the activation energy, which governs the reaction rate. rsc.orgchemrxiv.org

Although specific DFT studies on the reaction mechanisms of this compound are not prevalent, parallels can be drawn from extensive research on related silane (B1218182) catalysts. rsc.orgmdpi.com For instance, in hydrosilylation reactions, DFT is used to investigate the mechanism of Si-H bond activation. mdpi.com For this compound, DFT could be applied to model its role as a Lewis acid catalyst. Calculations could elucidate the mechanism of substrate activation, where a reactant coordinates to the electron-deficient silicon center.

A typical DFT study would involve:

Geometry Optimization: Finding the lowest energy structures for all species in the proposed mechanism.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculation: Confirming that reactants and products are energy minima (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Energy Profile Construction: Plotting the relative energies of all species to visualize the reaction pathway and identify the rate-determining step.

Such studies on related systems have shown that the nature of the substituents on the silicon atom dramatically influences the activation barriers and the stability of intermediates. rsc.org

Theoretical Prediction of Molecular Conformation and Bond Parameters

Computational chemistry methods, particularly DFT and other ab initio techniques, are highly effective for the accurate prediction of molecular geometries. nih.gov Through a process of geometry optimization, these methods find the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. This allows for the precise determination of bond lengths, bond angles, and dihedral angles. researchgate.net

For this compound, theoretical calculations can predict key structural parameters. The Si-O and Si-C bond lengths are of particular interest, as they are influenced by the electronic effects of the methoxy and pentafluorophenyl groups. The C-Si-C and O-Si-O bond angles define the tetrahedral geometry around the central silicon atom, which may be distorted from the ideal 109.5° due to the steric bulk of the large pentafluorophenyl groups. These computationally predicted parameters can be compared with experimental data from techniques like X-ray crystallography to validate the theoretical model.

Below is a table of hypothetical bond parameters for this compound, as would be predicted from a typical DFT calculation (e.g., using the B3LYP functional with a 6-31G* basis set).

| Parameter | Predicted Value | Notes |

| Si-O Bond Length | ~1.64 Å | Typical for Si-O single bonds in alkoxysilanes. |

| Si-C Bond Length | ~1.87 Å | Typical for Si-C bonds involving aryl groups. |

| O-Si-O Bond Angle | ~108.5° | Close to ideal tetrahedral, slight compression. |

| C-Si-C Bond Angle | ~112.0° | Expanded from ideal tetrahedral due to steric repulsion between the bulky C₆F₅ groups. |

| Si-O-C Bond Angle | ~122.0° | Wider than a typical sp³ oxygen angle, indicating some p-character. |

Computational Analysis of Adduct Formation and Predicted Collision Cross Sections

The Lewis acidic nature of the silicon center in this compound suggests it can form adducts with Lewis bases. Computational chemistry can be used to model the formation of these adducts and predict their stability. By calculating the binding energy between the silane and a Lewis base (e.g., an amine or a phosphine), one can quantify the strength of the interaction. Geometry optimization of the resulting adduct would reveal structural changes upon coordination, such as the elongation of bonds and a shift in the silicon geometry from tetrahedral towards trigonal bipyramidal.

In the field of mass spectrometry, the collision cross section (CCS) is an important physical property that relates to the size and shape of an ion in the gas phase. mdpi.com It provides an additional dimension of data that aids in compound identification. mdpi.com Computational methods, including both ab initio calculations and machine learning algorithms, have been developed to predict CCS values. nih.govresearchgate.netnih.gov

For this compound and its potential adducts, CCS values could be predicted computationally. The workflow typically involves generating a 3D structure, calculating its rotational average projected surface area, and using established models to derive the CCS value (often reported in square angstroms, Ų). nih.gov This in silico prediction can be invaluable for identifying the compound and its complexes in complex mixtures analyzed by ion mobility-mass spectrometry.

| Ion/Adduct | Adduct Formula | Predicted CCS (Ų) (Hypothetical) |

| Protonated Molecule | [M+H]⁺ | 215.5 |

| Sodium Adduct | [M+Na]⁺ | 220.1 |

| Acetonitrile Adduct | [M+CH₃CN+H]⁺ | 235.8 |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of dimethoxybis(pentafluorophenyl)silane is expected to focus on enhancing efficiency, safety, and sustainability. Current synthetic routes often rely on organometallic reagents that can be hazardous and generate significant waste. Future research will likely target the development of greener synthetic protocols.

Key Research Objectives:

Direct C-H Silylation: Investigating catalytic methods for the direct silylation of pentafluorobenzene (B134492) with a dimethoxysilane (B13764172) source would represent a significant advancement in atom economy, avoiding the need for pre-functionalized aromatic compounds.

Flow Chemistry Processes: The adoption of continuous flow manufacturing could offer better control over reaction parameters, improve safety for highly exothermic reactions, and allow for easier scalability.

Alternative Precursors: Research into less hazardous and more readily available silicon and pentafluorophenyl sources will be crucial for making the synthesis more cost-effective and environmentally benign.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Current Approach (Illustrative) | Future Goal | Potential Advantages of Future Goal |

| Pentafluorophenyl Source | Grignard Reagent (Pentafluorophenylmagnesium bromide) | Direct C-H activation of Pentafluorobenzene | Reduced waste, avoids organometallic intermediates |

| Process Technology | Batch Synthesis | Continuous Flow Synthesis | Enhanced safety, improved scalability, better process control |

| Catalysis | Stoichiometric Reagents | Catalytic Systems (e.g., transition metal catalysts) | Higher efficiency, lower catalyst loading, recyclability |

Development of Advanced Catalytic Systems

The electron-deficient nature of the silicon atom in this compound, enhanced by the pentafluorophenyl groups, makes it a promising candidate for applications in catalysis, both as a catalyst precursor and as a ligand.

Future research in this area will likely explore:

Lewis Acid Catalysis: Investigating the potential of its derivatives to act as Lewis acid catalysts for a range of organic transformations. The strong electron-withdrawing effect of the pentafluorophenyl groups can enhance the Lewis acidity of the silicon center after activation.

Hydrosilylation Catalysis: While often a substrate in hydrosilylation, derivatives of this compound could be explored as modifiers for transition metal catalysts, tuning their activity and selectivity.

Precursors for Heterogeneous Catalysts: Immobilization of this silane (B1218182) onto solid supports like silica (B1680970) or polymers could lead to the development of robust and recyclable heterogeneous catalysts.

Innovations in Materials Science and Engineering Applications

The unique combination of organic and inorganic character in this compound makes it a valuable building block for advanced materials. Its future applications in this domain are expected to be diverse.

High-Performance Polymers: Incorporation of the bis(pentafluorophenyl)silane moiety into polymer backbones, such as polysiloxanes, could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. The bulky and rigid pentafluorophenyl groups can impart desirable thermomechanical properties.

Surface Modification: As a surface modification agent, it can be used to create highly hydrophobic and oleophobic coatings. The pentafluorophenyl groups are known for their low surface energy. Research will likely focus on applying these coatings to various substrates for applications ranging from self-cleaning surfaces to anti-fouling materials.

Organic Electronics: The electron-accepting nature of the pentafluorophenyl groups suggests potential applications in organic electronics. Future work may explore its use as a component in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices, where it could function as an electron-transporting or host material.

| Potential Application Area | Key Property Conferred | Future Research Focus |

| Advanced Polymers | Thermal Stability, Chemical Resistance | Synthesis of novel polysiloxanes and polycarbosilanes |

| Surface Coatings | Hydrophobicity, Oleophobicity | Development of durable anti-fouling and self-cleaning surfaces |

| Organic Electronics | Electron-Accepting Properties | Design of new electron-transport and host materials for OLEDs/OPVs |

Expanding Understanding of Reaction Mechanisms and Kinetics

A deeper understanding of the reaction mechanisms and kinetics involving this compound is crucial for optimizing its use and discovering new applications.

Hydrolysis and Condensation Studies: Detailed kinetic studies of the hydrolysis of the methoxy (B1213986) groups and subsequent condensation will be vital for controlling the formation of polysiloxane materials. Research could explore the influence of pH, temperature, and solvents on these processes. mdpi.com

Mechanistic Pathways in Catalysis: When used in conjunction with catalysts like tris(pentafluorophenyl)borane (B72294), elucidating the precise mechanistic steps is an area for future investigation. nih.gov This includes understanding the activation of Si-H bonds in related hydrosilanes and the role of the pentafluorophenyl groups in influencing reactivity.

In-situ Monitoring: The use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, will be instrumental in tracking reaction intermediates and understanding complex reaction networks in real-time.

Advanced Spectroscopic and Computational Integration for Compound Design and Characterization

The synergy between advanced spectroscopic techniques and computational modeling will be pivotal in accelerating the design and characterization of new materials and catalysts derived from this compound.

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of new derivatives. This can guide synthetic efforts by identifying promising candidates for specific applications.

Spectroscopic Elucidation: Advanced NMR techniques, such as solid-state NMR, can provide detailed insights into the structure and dynamics of polymers and materials derived from this silane.

Structure-Property Relationships: A combined computational and experimental approach will be essential for establishing clear structure-property relationships. This will enable the rational design of new compounds with tailored properties for targeted applications in catalysis and materials science.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for dimethoxybis(pentafluorophenyl)silane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution using dichlorodimethylsilane and bromopentafluorobenzene. Key variables include stoichiometry (e.g., 1:2 molar ratio), solvent (toluene or THF), and temperature (60–80°C). Yields vary significantly (59–87%) depending on catalyst choice (e.g., Grignard reagents) and reaction time optimization . Alternative routes may involve substituting methoxy groups for chlorides in precursors like chlorodimethyl(pentafluorophenyl)silane .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : NMR detects pentafluorophenyl substituents (δ ~ -140 to -160 ppm for para-F, δ ~ -160 to -165 ppm for meta-F). NMR identifies the silicon center (δ ~ 10–20 ppm for tetracoordinated Si) .

- IR : Strong Si-O-C stretches near 1050–1100 cm and C-F stretches at 1200–1250 cm .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 426.71) .

Q. What are the critical handling and storage protocols for this compound?

- Methodology : Store under inert gas (argon) at –20°C to prevent hydrolysis of methoxy groups. Use anhydrous solvents (e.g., THF) and gloveboxes for air-sensitive reactions. PPE (gloves, goggles) is mandatory due to potential fluoride release upon decomposition .

Advanced Research Questions

Q. How do pentafluorophenyl substituents influence the electrophilicity of silicon in cross-coupling reactions?

- Methodology : The strong electron-withdrawing effect of pentafluorophenyl groups increases silicon's electrophilicity, enhancing its reactivity toward nucleophiles. DFT studies suggest apical positioning of pentafluorophenyl groups in pentacoordinate intermediates stabilizes transition states, accelerating transmetalation in Pd-catalyzed reactions . Experimental validation involves comparing reaction rates with non-fluorinated analogs .

Q. What computational approaches are used to predict the reactivity of this compound in catalytic cycles?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model Si–O bond dissociation energies and transition states. Solvent effects (PCM models) and steric parameters (e.g., Tolman cone angles) are critical for predicting ligand exchange kinetics. Compare with experimental NMR shifts to validate computational models .

Q. How can contradictions in reported synthesis yields (e.g., 59% vs. 87%) be systematically resolved?

- Methodology :

- Variable Screening : Design a fractional factorial experiment to test variables (temperature, solvent polarity, catalyst loading).

- Kinetic Analysis : Monitor reaction progress via in-situ NMR to identify rate-limiting steps.

- Byproduct Analysis : Use GC-MS to detect side products (e.g., methoxy chloride or fluorobenzene derivatives) that reduce yield .

Q. What role does this compound play in surface modification or material science applications?

- Methodology : The fluorinated silane acts as a hydrophobic coating precursor. Self-assembled monolayers (SAMs) on SiO substrates are characterized by contact angle measurements (advancing angles >110°) and XPS to confirm Si–O–Si linkage formation. Compare with non-fluorinated silanes to quantify hydrophobicity enhancement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.